molecular formula C12H15NS B15053404 N-Isopropyl-N-methylbenzo[b]thiophen-2-amine

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine

Cat. No.: B15053404
M. Wt: 205.32 g/mol
InChI Key: VLPBWFJUJDMXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine is a substituted benzo[b]thiophene derivative featuring a secondary amine group at the 2-position of the heterocyclic ring, with isopropyl and methyl groups as substituents on the nitrogen atom.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-methyl-N-propan-2-yl-1-benzothiophen-2-amine

InChI

InChI=1S/C12H15NS/c1-9(2)13(3)12-8-10-6-4-5-7-11(10)14-12/h4-9H,1-3H3

InChI Key

VLPBWFJUJDMXCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 2-chlorobenzothiophene with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the amine group significantly influence the electronic, steric, and solubility properties of benzo[b]thiophen-2-amine derivatives. Below is a comparative analysis:

Compound Name Substituents (N-) Molecular Weight Key Features Reference ID
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine Isopropyl, Methyl ~207.3 (C₁₁H₁₃NS) Bulky alkyl groups enhance steric hindrance, potentially improving thermal stability. Inferred
N-Ethyldibenzo[b,d]thiophen-2-amine Ethyl 228.08 (C₁₄H₁₃NS) Smaller alkyl group improves solubility in polar solvents.
N-Hexyldibenzo[b,d]thiophen-2-amine Hexyl 284.15 (C₁₈H₂₁NS) Long alkyl chain increases hydrophobicity; used in organic semiconductors.
N-Phenyldibenzo[b,d]thiophen-2-amine Phenyl 276.08 (C₁₈H₁₃NS) Aromatic substituent enhances π-conjugation for optoelectronic applications.
N,N-Bis(4′-hexyloxybiphenyl)thiophen-2-amine Biphenyl with hexyloxy 577.8 (C₃₈H₄₄N₂O₂S) Extended conjugation and alkoxy groups improve hole-transport properties.

Key Observations :

  • Steric Effects : The isopropyl group in the target compound likely reduces aggregation in solid-state applications compared to linear alkyl chains (e.g., hexyl in ).

Comparison :

  • Copper catalysis is cost-effective for simple alkylamines but less efficient for bulky or aromatic amines.
  • Palladium methods are preferred for complex aryl substituents but require higher temperatures and costly ligands.

Spectroscopic and Physical Properties

  • NMR Data :

    • N-Ethyldibenzo[b,d]thiophen-2-amine (3ab): δ 147.61 (C attached to N), 139.88 (aromatic C) in ¹³C NMR .
    • N-Phenyldibenzo[b,d]thiophen-2-amine (3ae): δ 144.28 (C-NPh), 141.49 (aromatic C) .
      The target compound is expected to show upfield shifts for methyl/isopropyl carbons (δ 20–30 ppm) and distinct splitting in ¹H NMR due to hindered rotation.
  • Thermal Properties :

    • N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine (MW 351.46) has a predicted boiling point of 564.3°C and density of 1.262 g/cm³ .
      The isopropyl/methyl variant likely has a lower boiling point (~400–450°C) due to reduced molecular weight.

Biological Activity

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine (commonly referred to as APBT) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of psychoactive substances and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound involves the use of various chemical precursors and methods. A study conducted by researchers synthesized six positional isomers of aminopropylbenzo[b]thiophenes to explore their structure-activity relationships (SAR) relative to other known psychoactive compounds . The analytical techniques employed for characterization included:

  • Mass Spectrometry (MS)
  • Gas Chromatography (GC)
  • Liquid Chromatography (LC)
  • Nuclear Magnetic Resonance (NMR)

These methods allowed for a detailed understanding of the compound's structural features and purity.

2.1 Psychoactive Properties

This compound has been classified among new psychoactive substances (NPS), which are often associated with stimulant effects similar to those of classical amphetamines. Research indicates that derivatives of thiophene compounds can act as monoamine releasers, affecting neurotransmitter levels in the brain, which may lead to increased locomotor activity and altered mood states .

Table 1: Summary of Psychoactive Effects

CompoundEffect TypeMechanism of Action
This compoundStimulantMonoamine release
5-APBNon-selective monoamine releaserActivation of serotonin receptors
6-APBSimilar to 5-APBIncreased dopamine and serotonin release

2.2 Anticancer Potential

Recent studies have also explored the anticancer properties of thiophene derivatives, including this compound. In vitro experiments have shown that certain benzo[b]thiophene derivatives exhibit cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Apoptotic Effect (%)
This compoundWI-3815.6 ± 0.521.9 ± 3.4
MMZ-147BBxPC-312.3 ± 0.338.7 ± 5.43
MMZ-45AAHT-2910.5 ± 0.424.23 ± 1.1

The data indicate significant apoptotic effects on treated cells compared to control groups, suggesting a potential therapeutic application in cancer treatment .

3. Case Studies

Several case reports have documented adverse effects associated with the misuse of this compound and similar compounds, highlighting their potential for toxicity and abuse:

  • Case Report on Toxicity : A report highlighted severe toxicity cases linked to the recreational use of NPS including benzo[b]thiophene derivatives, leading to emergency medical interventions .
  • Clinical Observations : Clinicians noted increased incidents of psychosis and cardiovascular complications in users, prompting further investigation into the safety profiles of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.